molecular formula C22H19NO4 B11431694 2-Methoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate

2-Methoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate

Cat. No.: B11431694
M. Wt: 361.4 g/mol
InChI Key: FWHYZCFIABJFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHOXY-4-{2-OXO-1H,2H,3H,4H-BENZO[H]QUINOLIN-4-YL}PHENYL ACETATE is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-{2-OXO-1H,2H,3H,4H-BENZO[H]QUINOLIN-4-YL}PHENYL ACETATE typically involves multi-step organic reactions. One common method includes the Fischer indole cyclization, which is a key step in forming the quinoline core. This reaction is often carried out in the presence of glacial acetic acid and concentrated hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-{2-OXO-1H,2H,3H,4H-BENZO[H]QUINOLIN-4-YL}PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

2-METHOXY-4-{2-OXO-1H,2H,3H,4H-BENZO[H]QUINOLIN-4-YL}PHENYL ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-{2-OXO-1H,2H,3H,4H-BENZO[H]QUINOLIN-4-YL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Properties

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

IUPAC Name

[2-methoxy-4-(2-oxo-3,4-dihydro-1H-benzo[h]quinolin-4-yl)phenyl] acetate

InChI

InChI=1S/C22H19NO4/c1-13(24)27-19-10-8-15(11-20(19)26-2)18-12-21(25)23-22-16-6-4-3-5-14(16)7-9-17(18)22/h3-11,18H,12H2,1-2H3,(H,23,25)

InChI Key

FWHYZCFIABJFMO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.